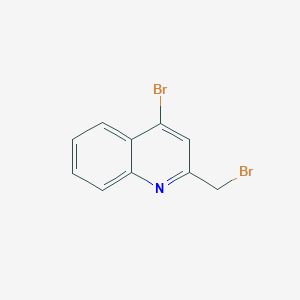
4-溴-2-(溴甲基)喹啉
描述
4-Bromo-2-(bromomethyl)quinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. This compound is characterized by the presence of two bromine atoms attached to the quinoline ring, specifically at the 4 and 2 positions. The quinoline structure is a fused ring system consisting of a benzene ring and a pyridine ring, which imparts unique chemical properties to the compound.
科学研究应用
4-Bromo-2-(bromomethyl)quinoline has a wide range of applications in scientific research:
作用机制
Target of Action
It is known that quinoline derivatives are often used in the synthesis of various pharmaceuticals and exhibit a wide range of biological activities .
Mode of Action
It is known that brominated quinolines can participate in various chemical reactions, including suzuki–miyaura cross-coupling . In this reaction, the bromine atoms in 4-Bromo-2-(bromomethyl)quinoline could potentially act as leaving groups, allowing the carbon atoms they were attached to participate in the formation of new carbon-carbon bonds .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways depending on their specific functional groups .
Pharmacokinetics
For instance, the bromine atoms in 4-Bromo-2-(bromomethyl)quinoline could potentially influence its distribution and excretion .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antimalarial, and anticancer effects .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-(bromomethyl)quinoline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction in which it can participate is known to be influenced by factors such as temperature, solvent, and the presence of a catalyst .
生化分析
Biochemical Properties
4-Bromo-2-(bromomethyl)quinoline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The compound’s bromomethyl group allows it to form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modification of protein function. Additionally, 4-Bromo-2-(bromomethyl)quinoline can participate in nucleophilic substitution reactions, further influencing its biochemical activity .
Cellular Effects
The effects of 4-Bromo-2-(bromomethyl)quinoline on cellular processes are diverse. It has been observed to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to alterations in gene expression and cellular metabolism. For instance, the compound can inhibit the activity of certain kinases, resulting in decreased phosphorylation of target proteins and subsequent changes in cellular functions. Moreover, 4-Bromo-2-(bromomethyl)quinoline has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
Molecular Mechanism
At the molecular level, 4-Bromo-2-(bromomethyl)quinoline exerts its effects through several mechanisms. One key mechanism involves the formation of covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition. This compound can also act as an electrophile, reacting with nucleophiles such as thiol groups in cysteine residues. This interaction can result in the modification of protein structure and function. Additionally, 4-Bromo-2-(bromomethyl)quinoline can influence gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-(bromomethyl)quinoline can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that prolonged exposure to 4-Bromo-2-(bromomethyl)quinoline can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-(bromomethyl)quinoline vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence cellular signaling pathways. At higher doses, it can induce toxic effects, including liver and kidney damage. Studies have shown that there is a threshold dose above which the compound’s adverse effects become pronounced. It is crucial to determine the appropriate dosage to balance its therapeutic potential and toxicity .
Metabolic Pathways
4-Bromo-2-(bromomethyl)quinoline is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. The compound can also influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways. For example, it can inhibit the activity of enzymes involved in glycolysis, leading to changes in glucose metabolism .
Transport and Distribution
Within cells and tissues, 4-Bromo-2-(bromomethyl)quinoline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s lipophilic nature allows it to accumulate in lipid-rich regions of cells, such as membranes and organelles. This accumulation can influence its localization and activity within the cell .
Subcellular Localization
The subcellular localization of 4-Bromo-2-(bromomethyl)quinoline is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis. Additionally, 4-Bromo-2-(bromomethyl)quinoline can accumulate in the nucleus, where it interacts with transcription factors and influences gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(bromomethyl)quinoline typically involves the bromination of quinoline derivatives. One common method includes the bromination of acetoacetanilide, followed by cyclization to form the quinoline ring. The process involves the following steps :
Bromination of Acetoacetanilide: Acetoacetanilide is dissolved in an organic solvent, and bromine is added dropwise. The reaction mixture is then evaporated, and the crude product is washed and dried to obtain acetoacetanilide bromide.
Cyclization: The acetoacetanilide bromide is added to concentrated sulfuric acid, and the reaction mixture is cooled and then added to water. The resulting solid is washed and dried to obtain 4-Bromo-2-(bromomethyl)quinoline.
Industrial Production Methods: Industrial production of 4-Bromo-2-(bromomethyl)quinoline follows similar synthetic routes but is optimized for large-scale production. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 4-Bromo-2-(bromomethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed.
Major Products Formed:
Substitution Products: Various substituted quinolines.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
相似化合物的比较
4-Bromoquinoline: Similar in structure but lacks the bromomethyl group.
2-Bromoquinoline: Bromine is attached at the 2 position only.
4-(Bromomethyl)-2-methylquinoline: Contains a methyl group instead of a hydrogen at the 2 position.
Uniqueness: 4-Bromo-2-(bromomethyl)quinoline is unique due to the presence of both bromine atoms at specific positions, which imparts distinct chemical reactivity and biological activity compared to its analogs .
属性
IUPAC Name |
4-bromo-2-(bromomethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFQZZRNPCQDAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40707763 | |
| Record name | 4-Bromo-2-(bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40707763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89446-61-7 | |
| Record name | 4-Bromo-2-(bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40707763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-(bromomethyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


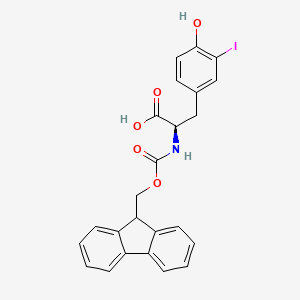
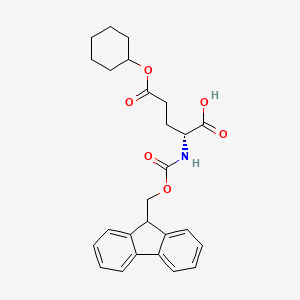
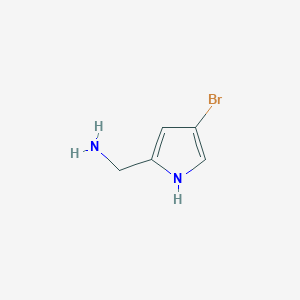
![3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442749.png)
![4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde](/img/structure/B1442750.png)

![1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B1442753.png)

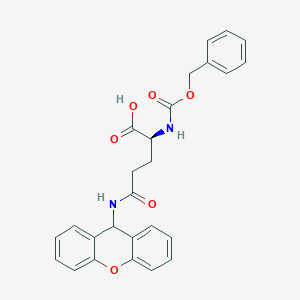



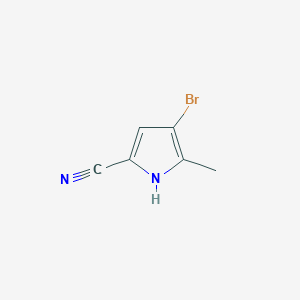
![4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol](/img/structure/B1442765.png)
